molecular formula C25H30N4O3 B14992140 N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-4-methoxybenzamide

N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-4-methoxybenzamide

Cat. No.: B14992140
M. Wt: 434.5 g/mol
InChI Key: OJKAZFGDJKOSBG-UHFFFAOYSA-N
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Description

N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-METHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the cyclohexylformamido and methoxybenzamide moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-METHOXYBENZAMIDE typically involves multi-step organic reactionsKey reagents used in these steps include cyclohexylamine, methoxybenzoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .

Scientific Research Applications

N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-METHOXYBENZAMIDE include other benzodiazole derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-METHOXYBENZAMIDE lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[2-(cyclohexanecarbonylamino)ethyl]-1-methylbenzimidazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H30N4O3/c1-29-22-13-10-19(27-25(31)18-8-11-20(32-2)12-9-18)16-21(22)28-23(29)14-15-26-24(30)17-6-4-3-5-7-17/h8-13,16-17H,3-7,14-15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

OJKAZFGDJKOSBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CCNC(=O)C4CCCCC4

Origin of Product

United States

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